

# Introduction to hMAO-B and Inhibition Strategy

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## Compound of Interest

Compound Name: hMAO-B-IN-2

Cat. No.: B15140695

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Human monoamine oxidase B (hMAO-B) is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, most notably dopamine. In neurodegenerative diseases like Parkinson's, the progressive loss of dopaminergic neurons leads to a decline in motor function. By inhibiting hMAO-B, the catabolism of dopamine is reduced, thereby increasing its synaptic availability and alleviating motor symptoms. Furthermore, the enzymatic action of MAO-B produces reactive oxygen species (ROS) as byproducts, which contribute to oxidative stress and neuronal cell death. Consequently, hMAO-B inhibitors can also offer neuroprotective effects.

The design of the tetrahydrobenzo[f]oxazepine series of inhibitors was inspired by safinamide, a second-generation hMAO-B inhibitor approved for the treatment of Parkinson's disease. The core concept involved the cyclization of the amine group with the phenyl ring of a safinamide-like structure to create the rigid 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold. This approach aimed to enhance both potency and selectivity for hMAO-B.

## Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency and selectivity of the synthesized compounds were evaluated against recombinant human MAO-A and MAO-B. The following table summarizes the key findings for the most promising compounds from this series, ZM24 and ZM26, in comparison to the reference compound, safinamide.

Compound	hMAO-B IC <sub>50</sub> (nM)	hMAO-A IC <sub>50</sub> (nM)	Selectivity Index (SI = IC <sub>50</sub> A/B)
Safinamide	39.8	3860	97
ZM24	1.2	>10000	>8333
ZM26	0.9	>10000	>11111

Data synthesized from findings in the specified reference.

The SAR data clearly indicates that the incorporation of the 2,3,4,5-tetrahydrobenzo[f]oxazepine core in compounds ZM24 and ZM26 leads to a significant increase in both inhibitory potency and selectivity for hMAO-B compared to safinamide. ZM26, with a sub-nanomolar IC<sub>50</sub> value, is the most potent compound in this series, exhibiting over a 40-fold increase in potency compared to safinamide. Moreover, both ZM24 and ZM26 demonstrate exceptional selectivity for hMAO-B over hMAO-A, a critical feature for avoiding off-target effects. These compounds were found to be reversible inhibitors of hMAO-B.

## Experimental Protocols

### General Synthesis of the 2,3,4,5-Tetrahydrobenzo[f]oxazepine Core

The synthesis of the core scaffold is achieved through a multi-step process starting from commercially available materials.

- **Step 1: N-Alkylation:** A substituted 2-aminophenol is reacted with a suitable dihaloalkane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
- **Step 2: Intramolecular Cyclization:** The intermediate from the N-alkylation step undergoes an intramolecular nucleophilic substitution reaction, typically under reflux conditions, to form the seven-membered tetrahydrobenzo[f]oxazepine ring.
- **Step 3: Functionalization:** Further chemical modifications can be made to the nitrogen atom or the aromatic ring to explore the SAR and optimize the biological activity of the compounds.

- Purification: The final products are purified using standard techniques such as column chromatography on silica gel.

## hMAO-B Inhibition Assay

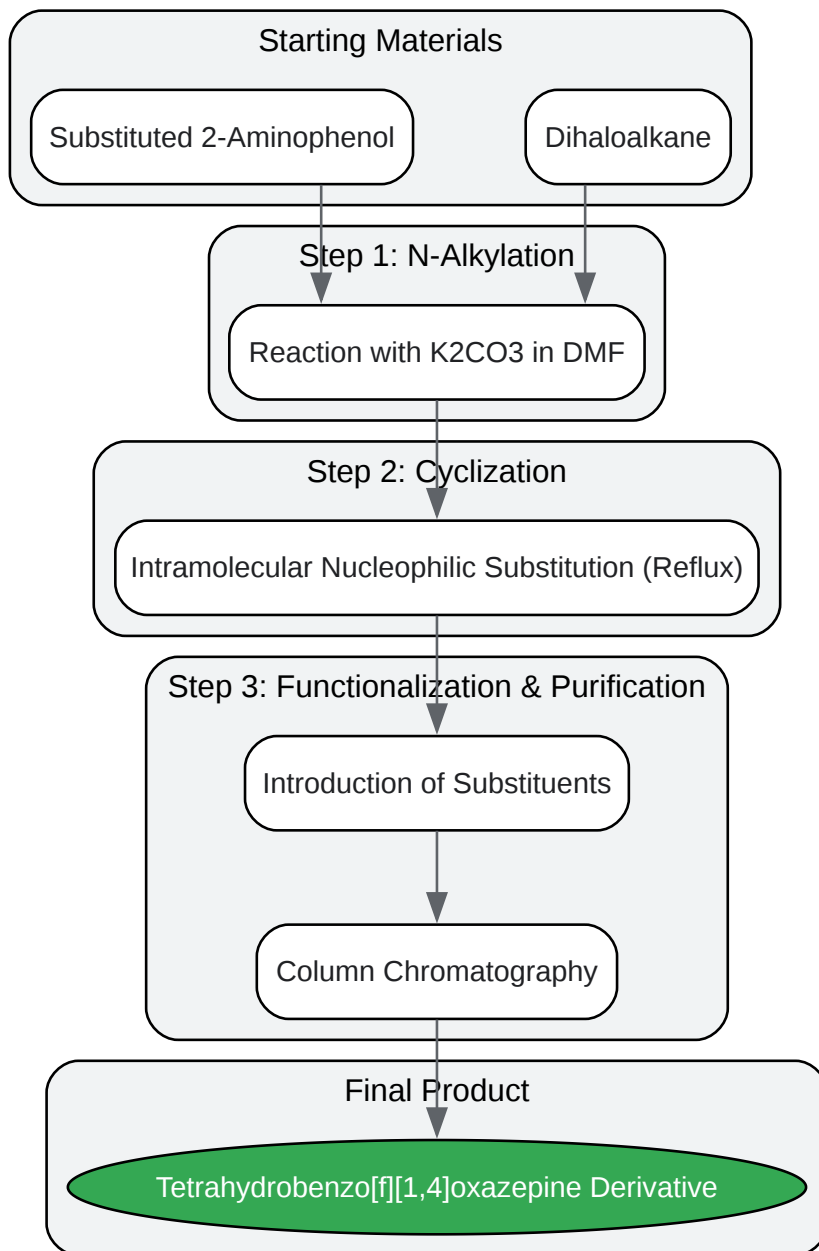
The inhibitory activity of the synthesized compounds against hMAO-A and hMAO-B is determined using a fluorometric assay.

- Enzyme Source: Recombinant human MAO-A and MAO-B expressed in Sf9 cells are used as the enzyme source.
- Substrate and Reagents: A non-fluorescent substrate, such as the Amplex® Red reagent, is used, which is converted into a fluorescent product (resorufin) upon MAO activity. Horseradish peroxidase is also included in the reaction mixture.
- Procedure:
  - The recombinant hMAO-A or hMAO-B enzyme is pre-incubated with various concentrations of the test compound in a phosphate buffer for a defined period (e.g., 15 minutes) at 37°C in a 96-well plate.
  - The enzymatic reaction is initiated by the addition of the Amplex® Red reagent and horseradish peroxidase.
  - The increase in fluorescence is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time curve. The IC<sub>50</sub> values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Visualizations

### Synthesis Workflow

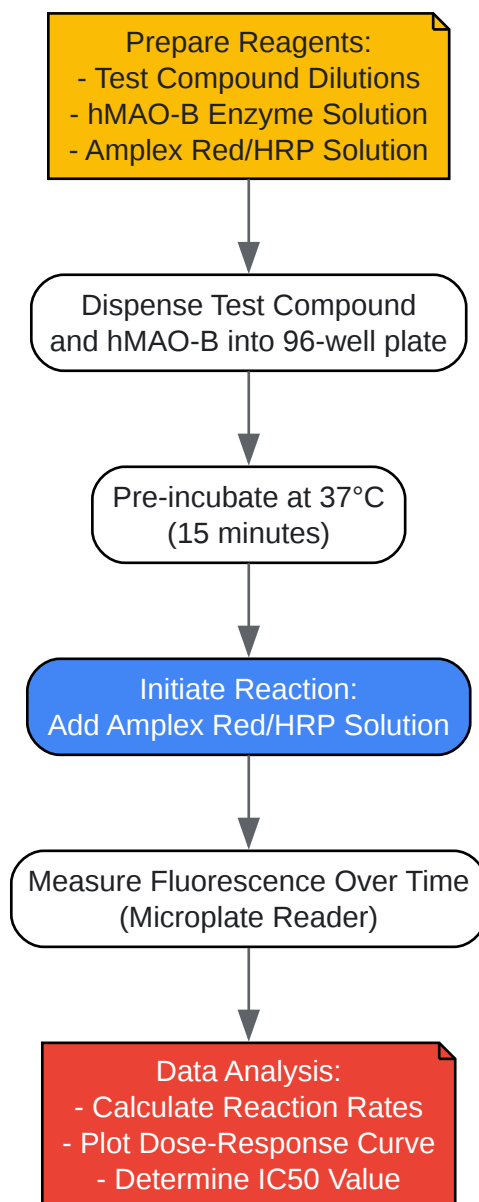
## General Synthesis Workflow for Tetrahydrobenzo[f][1,4]oxazepine Core

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Caption: General synthetic route for the tetrahydrobenzo[f]oxazepine core.

## hMAO-B Inhibition Assay Workflow

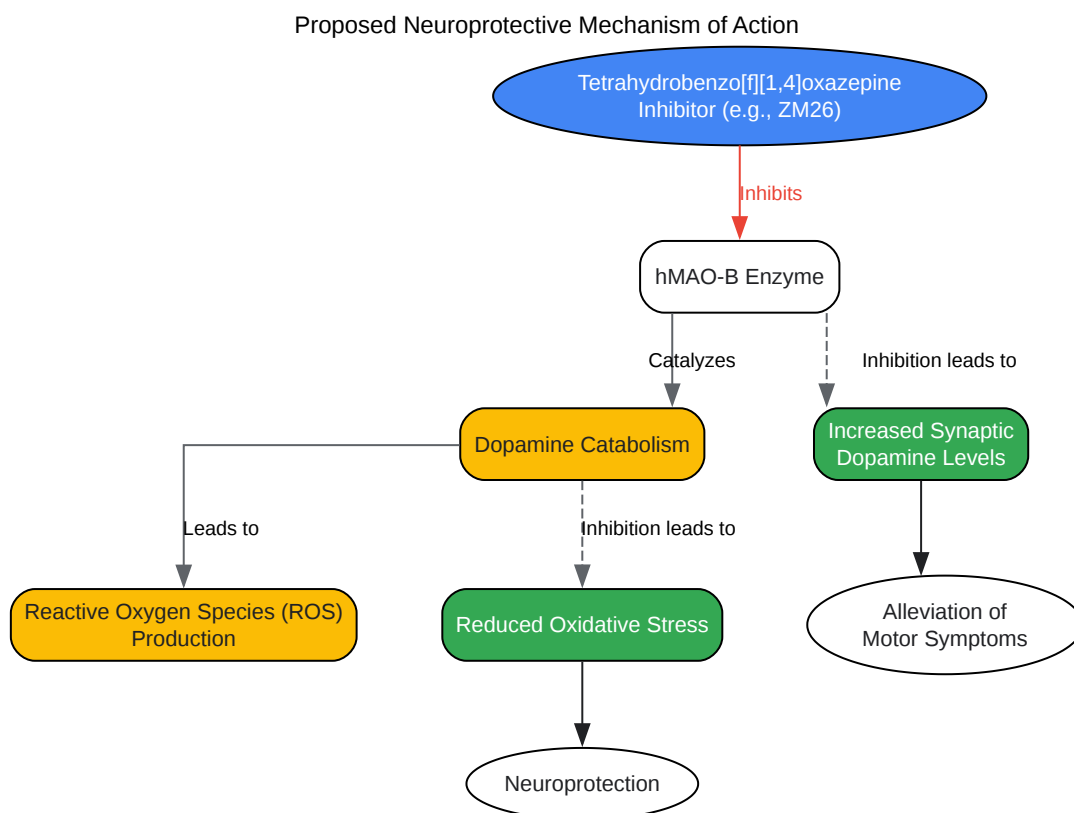
### Experimental Workflow for hMAO-B Inhibition Assay



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Caption: Workflow of the fluorometric hMAO-B inhibition assay.

## Proposed Mechanism of Action



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Caption: Mechanism of neuroprotection via hMAO-B inhibition.

## Conclusion

The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold represents a significant advancement in the design of hMAO-B inhibitors. The lead compounds, ZM24 and ZM26, demonstrate exceptional

potency and selectivity, far exceeding that of the established drug safinamide. These molecules act as reversible inhibitors and have shown considerable promise in preclinical models, not only for symptomatic relief but also for potential neuroprotective effects. The detailed experimental protocols provided herein offer a clear framework for the synthesis and evaluation of this promising class of compounds. Further investigation into this scaffold is warranted to explore its full therapeutic potential in the treatment of Parkinson's disease and other neurodegenerative disorders.

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## References

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